3-(Oxan-4-yl)propanoic acid

Description

The exact mass of the compound 3-(Oxan-4-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Oxan-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxan-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

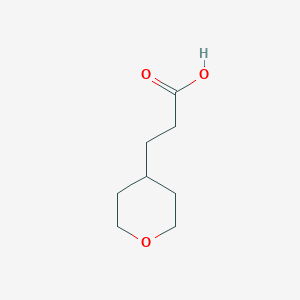

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INABGJQICWLYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595425 |

Source

|

| Record name | 3-(Oxan-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40500-10-5 |

Source

|

| Record name | 3-(Oxan-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxan-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Oxan-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of potential synthetic pathways for 3-(Oxan-4-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic procedures for this specific molecule, this document outlines plausible and established synthetic strategies, drawing upon analogous reactions and established organic chemistry principles. The information presented herein is intended to serve as a foundational resource for researchers to develop robust and efficient syntheses.

Introduction

3-(Oxan-4-yl)propanoic acid, also known as 3-(tetrahydro-2H-pyran-4-yl)propanoic acid, possesses a saturated heterocyclic oxane ring coupled with a propanoic acid moiety. This structural motif is of interest in the design of novel therapeutic agents due to the oxane ring's ability to act as a polar, non-ionizable group that can improve physicochemical properties such as solubility and metabolic stability. This guide explores several potential synthetic routes to this target molecule, providing theoretical frameworks and practical considerations for its preparation.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 3-(Oxan-4-yl)propanoic acid. The first approach involves the elaboration of a pre-formed oxane ring, while the second focuses on the cyclization to form the oxane ring at a later stage.

Pathway 1: Malonic Ester Synthesis Route

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This pathway utilizes a nucleophilic substitution reaction between the enolate of a malonic ester and a suitable electrophile containing the oxane moiety.

Logical Workflow for Pathway 1

Caption: Workflow for the Malonic Ester Synthesis of 3-(Oxan-4-yl)propanoic Acid.

Experimental Protocol:

-

Alkylation of Diethyl Malonate:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, diethyl malonate (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting solution is stirred for 1 hour to ensure complete formation of the enolate.

-

4-(Bromomethyl)oxane (1.0 equivalent) is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkylated malonic ester.

-

-

Hydrolysis and Decarboxylation:

-

The crude alkylated malonic ester is suspended in a solution of aqueous sodium hydroxide (e.g., 10-20%, 3-4 equivalents).

-

The mixture is heated to reflux for 4-6 hours to effect hydrolysis of the esters.

-

The reaction mixture is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The acidified mixture is then heated to reflux for an additional 2-4 hours to promote decarboxylation, which can be monitored by the cessation of carbon dioxide evolution.

-

After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude 3-(Oxan-4-yl)propanoic acid can be purified by recrystallization or column chromatography.

-

Quantitative Data from Analogous Syntheses:

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield Range (%) | Reference |

| Alkylation & Decarboxylation | Diethyl Malonate | Alkyl Halide | Substituted Acetic Acid | 60 - 85 | General Organic Chemistry |

Pathway 2: Catalytic Hydrogenation of a Dihydropyran Precursor

This pathway involves the synthesis of an unsaturated precursor, 3-(3,6-dihydro-2H-pyran-4-yl)propanoic acid, followed by catalytic hydrogenation to saturate the double bond within the pyran ring.

Logical Workflow for Pathway 2

Caption: Multi-step synthesis of 3-(Oxan-4-yl)propanoic acid starting from Oxan-4-one.

Experimental Protocol:

-

Synthesis of Ethyl 2-(oxan-4-ylidene)acetate:

-

To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, triethyl phosphonoacetate (1.0 equivalent) is added dropwise.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of oxan-4-one (1.0 equivalent) in THF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

-

-

Michael Addition:

-

To a solution of sodium methoxide (catalytic amount) in methanol, dimethyl malonate (1.2 equivalents) is added.

-

Ethyl 2-(oxan-4-ylidene)acetate (1.0 equivalent) is then added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

-

The solvent is removed under reduced pressure, and the residue is worked up with water and ethyl acetate.

-

-

Hydrolysis and Decarboxylation:

-

The crude diester adduct is subjected to hydrolysis and decarboxylation as described in Pathway 1, Step 2.

-

Quantitative Data from Analogous Syntheses:

Yields for each step can vary, but typical ranges for similar transformations are provided below.

| Step | Reaction Type | Starting Material | Product | Typical Yield Range (%) |

| 1 | Horner-Wadsworth-Emmons | Ketone/Aldehyde | α,β-Unsaturated Ester | 70 - 95 |

| 2 | Michael Addition | α,β-Unsaturated Ester | Diester Adduct | 80 - 95 |

| 3 | Hydrolysis/Decarboxylation | Diester | Carboxylic Acid | 70 - 90 |

Conclusion

The synthesis of 3-(Oxan-4-yl)propanoic acid can be approached through several reliable methods in organic chemistry. The Malonic Ester Synthesis offers a straightforward and high-yielding route, provided the starting 4-(halomethyl)oxane is accessible. The alternative pathway commencing from oxan-4-one provides a versatile approach that builds the carbon chain through well-established olefination and conjugate addition reactions. The selection of the optimal pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The experimental protocols and data provided in this guide, based on analogous and well-documented transformations, offer a solid foundation for the successful synthesis of 3-(Oxan-4-yl)propanoic acid for applications in drug discovery and development. Researchers are encouraged to optimize the outlined conditions to achieve the best possible outcomes.

Spectroscopic Profile of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the saturated heterocyclic compound, 3-(Oxan-4-yl)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. This guide also outlines standard experimental protocols for the acquisition of such data.

Chemical Structure and Properties

-

IUPAC Name: 3-(Oxan-4-yl)propanoic acid

-

Synonyms: 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid

-

CAS Number: 40500-10-5

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Oxan-4-yl)propanoic acid. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | -COOH |

| ~3.95 | m | 2H | -OCH₂ (axial) |

| ~3.38 | m | 2H | -OCH₂ (equatorial) |

| ~2.35 | t | 2H | -CH₂-COOH |

| ~1.70 | m | 2H | -CH₂-CH₂-COOH |

| ~1.55 | m | 1H | CH (oxan) |

| ~1.35 | m | 4H | -CH₂- (oxan) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~67 | -OCH₂ |

| ~35 | CH (oxan) |

| ~32 | -CH₂- (oxan) |

| ~31 | -CH₂-CH₂-COOH |

| ~29 | -CH₂-COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-2950 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1210-1320 | Medium | C-O stretch (carboxylic acid) |

| ~1090 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | Low | [M]⁺ |

| 141 | Moderate | [M - OH]⁺ |

| 113 | Moderate | [M - COOH]⁺ |

| 99 | High | [C₅H₇O₂]⁺ |

| 85 | High | [Oxan-4-yl-CH₂]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Oxan-4-yl)propanoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the neat sample between two NaCl or KBr plates.

-

Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

-

Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via an LC system.

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas flow) to achieve a stable signal.

-

Acquire spectra in both positive and negative ion modes.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 3-(Oxan-4-yl)propanoic acid.

Caption: General workflow for spectroscopic analysis.

A Guide to the Crystal Structure Analysis of 3-(Oxan-4-yl)propanoic Acid and Related Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional atomic arrangement of a molecule in its crystalline state is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This information is particularly critical in the field of drug development, where the solid-state form of an active pharmaceutical ingredient (API) can significantly impact its therapeutic efficacy. While the specific crystal structure of 3-(Oxan-4-yl)propanoic acid is not publicly available at the time of this writing, this technical guide provides a comprehensive overview of the experimental and computational methodologies required for its determination and analysis. This document serves as a detailed protocol for researchers undertaking the crystallographic analysis of small organic molecules.

Introduction

3-(Oxan-4-yl)propanoic acid is a carboxylic acid derivative containing a tetrahydropyran ring. Such molecules are of interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the oxane moiety. A thorough understanding of its solid-state structure through single-crystal X-ray diffraction would provide invaluable insights into its intermolecular interactions, conformational preferences, and potential for polymorphism. This guide outlines the typical workflow for such an analysis, from crystal growth to the final structural refinement and validation.

Experimental Protocols

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a polar molecule like 3-(Oxan-4-yl)propanoic acid, several crystallization techniques should be explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) is allowed to evaporate slowly at a constant temperature. The decreasing solubility of the solute as the solvent evaporates can lead to the formation of single crystals.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam. The positions and intensities of the diffracted spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

Should the crystal structure of 3-(Oxan-4-yl)propanoic acid be determined, the quantitative data would be presented in a structured format for clarity and ease of comparison. The following tables are representative of the standard reporting format.

Table 1: Crystal Data and Structure Refinement for a Representative Carboxylic Acid. (Note: The following data are for illustrative purposes and do not represent 3-(Oxan-4-yl)propanoic acid.)

| Parameter | Value |

| Empirical formula | C8 H14 O3 |

| Formula weight | 158.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 5.432(2) Å, β = 105.67(3)° | |

| c = 15.789(6) Å, γ = 90° | |

| Volume | 835.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.258 Mg/m³ |

| Absorption coefficient | 0.093 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8123 |

| Independent reflections | 1912 [R(int) = 0.045] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1912 / 0 / 105 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1054 |

| R indices (all data) | R1 = 0.0587, wR2 = 0.1167 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Carboxylic Acid. (Note: The following data are for illustrative purposes.)

| Bond | Length (Å) | Angle | Angle (°) |

| O1-C8 | 1.315(2) | O1-C8-O2 | 123.4(1) |

| O2-C8 | 1.211(2) | O1-C8-C7 | 112.5(1) |

| C1-O3 | 1.432(2) | O2-C8-C7 | 124.1(1) |

| C1-C2 | 1.521(3) | C1-O3-C5 | 111.9(1) |

| C6-C7 | 1.518(3) | C4-C5-O3 | 110.2(1) |

| C7-C8 | 1.501(2) | C6-C4-C5 | 110.8(1) |

Visualization of Experimental Workflow

A clear understanding of the experimental sequence is crucial for planning and execution. The following diagram illustrates the typical workflow for crystal structure analysis.

Conclusion

The determination of the single-crystal X-ray structure of 3-(Oxan-4-yl)propanoic acid would provide definitive proof of its molecular connectivity, conformation, and the nature of its intermolecular interactions in the solid state. This guide has outlined the standard procedures that would be employed in such a study. The resulting structural data would be a valuable asset for understanding its material properties and for guiding future drug development efforts, including formulation and polymorph screening. Researchers are encouraged to pursue the crystallization and structural analysis of this and related compounds to enrich the public scientific record.

Navigating the Uncharted: A Technical Guide to the Biological Activity Screening of Novel Chemical Entities

Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature and patent databases did not yield specific data regarding the biological activity of 3-(Oxan-4-yl)propanoic acid. Therefore, this document presents a generalized, in-depth technical guide to the biological activity screening of a novel chemical entity, using 3-(Oxan-4-yl)propanoic acid as a representative example. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a framework for the investigation of a new compound with unknown biological function.

Introduction

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a meticulous process underpinned by rigorous biological screening. The primary objective of this screening cascade is to elucidate the compound's biological effects, identify its molecular targets, and characterize its mechanism of action. This guide provides a comprehensive framework for the initial biological evaluation of an NCE, exemplified by the hypothetical screening of 3-(Oxan-4-yl)propanoic acid.

The proposed workflow is a tiered approach, beginning with broad, high-throughput screening to identify any potential biological activity, followed by more focused secondary and tertiary assays to confirm and characterize these initial findings. This systematic process is designed to efficiently and robustly assess the therapeutic potential of an NCE.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step in evaluating an NCE is to screen it against a diverse panel of biological targets to identify potential areas of activity. This is typically achieved through high-throughput screening (HTS) campaigns.

General Cell Viability and Cytotoxicity Screening

It is crucial to first assess the general cytotoxicity of the NCE to determine appropriate concentration ranges for subsequent assays and to flag compounds with non-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate adherent cells (e.g., HEK293, HeLa, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-(Oxan-4-yl)propanoic acid in the appropriate vehicle (e.g., DMSO, PBS). Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Table 1: Hypothetical Cytotoxicity Data for 3-(Oxan-4-yl)propanoic acid

| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) |

| HEK293 | MTT | 48 | > 100 |

| HeLa | MTT | 48 | > 100 |

| HepG2 | MTT | 48 | > 100 |

Broad Target-Based Screening

NCEs are often screened against large panels of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Experimental Protocol: Radioligand Binding Assay for GPCRs

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and varying concentrations of the test compound (3-(Oxan-4-yl)propanoic acid).

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through a filter mat.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant).

Table 2: Hypothetical GPCR Panel Screening Results for 3-(Oxan-4-yl)propanoic acid (at 10 µM)

| Target | Assay Type | % Inhibition |

| Adenosine A₁ | Radioligand Binding | < 10% |

| Adrenergic α₂A | Radioligand Binding | 5% |

| Dopamine D₂ | Radioligand Binding | < 5% |

| Hypothetical Target X | Radioligand Binding | 85% |

Tier 2: Secondary Assays and Hit Confirmation

If a "hit" is identified in the primary screen (e.g., >50% inhibition in a binding assay), the next step is to confirm this activity and further characterize the compound's interaction with the target.

Dose-Response Analysis

To confirm the initial hit and determine the potency of the NCE, a full dose-response curve is generated.

Experimental Protocol: Dose-Response Curve for Hypothetical Target X

-

Assay: Perform the same radioligand binding assay as in the primary screen.

-

Compound Concentration: Use a wider range of concentrations of 3-(Oxan-4-yl)propanoic acid, typically in half-log dilutions (e.g., 100 µM to 1 nM).

-

Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 3: Hypothetical Potency Data for 3-(Oxan-4-yl)propanoic acid against Target X

| Target | Assay Type | IC₅₀ (µM) |

| Hypothetical Target X | Radioligand Binding | 1.2 |

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP Assay for a Gαi-coupled GPCR

-

Cell Culture: Use a cell line expressing the target GPCR (e.g., CHO-K1).

-

Compound Treatment: Treat the cells with varying concentrations of 3-(Oxan-4-yl)propanoic acid in the presence of an agonist (for antagonist testing) or alone (for agonist testing).

-

Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ for antagonists.

Visualizing Workflows and Pathways

Clear visual representations of experimental workflows and biological pathways are essential for understanding the screening process and the potential mechanism of action.

Caption: A generalized workflow for the biological activity screening of a novel chemical entity.

Caption: A hypothetical signaling pathway for an antagonist of a Gαi-coupled GPCR.

Conclusion

The process of biological activity screening is a cornerstone of modern drug discovery. While 3-(Oxan-4-yl)propanoic acid currently has no reported biological activities, the framework presented in this guide provides a robust and systematic approach to its potential evaluation. By employing a tiered screening cascade, from broad initial screens to specific mechanistic studies, researchers can efficiently and effectively characterize the biological profile of any novel chemical entity, paving the way for the discovery of new therapeutic agents.

In-depth Technical Guide: Potential Therapeutic Targets of 3-(Oxan-4-yl)propanoic Acid

A comprehensive review of the existing scientific literature reveals a notable absence of research on the potential therapeutic targets, mechanism of action, and specific signaling pathways associated with 3-(Oxan-4-yl)propanoic acid.

While this compound, also known as 3-(tetrahydro-2H-pyran-4-yl)propanoic acid, is commercially available from various chemical suppliers, it appears to be primarily utilized as a research chemical or a synthetic intermediate. There is no publicly available data from preclinical or clinical studies to suggest that it has been investigated as a potential therapeutic agent.

This guide, therefore, cannot provide the requested in-depth analysis of its therapeutic applications, quantitative data, or detailed experimental protocols, as such information does not currently exist in the public domain.

Analysis of Structurally Related Compounds

To offer some perspective, research into other derivatives of propanoic acid has revealed a wide range of biological activities. It is important to emphasize that the following information pertains to structurally distinct molecules and should not be extrapolated to 3-(Oxan-4-yl)propanoic acid.

-

Antimicrobial and Anticancer Properties: Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their potential as antimicrobial and anticancer candidates. Some of these compounds have demonstrated activity against multidrug-resistant bacterial and fungal pathogens. Furthermore, certain derivatives have shown the ability to reduce the viability of cancer cells and inhibit their migration in vitro.

-

Anti-inflammatory Activity: The broader class of aryl propionic acid derivatives is well-known for its anti-inflammatory properties. A prominent example is Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The mechanism of action for this class of drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.

Conclusion

The current body of scientific knowledge does not contain information regarding the potential therapeutic targets of 3-(Oxan-4-yl)propanoic acid. While the propanoic acid scaffold is present in many biologically active molecules, the specific contribution of the oxan-4-yl substituent to potential therapeutic activity remains uninvestigated.

Future research would be required to first synthesize and then screen 3-(Oxan-4-yl)propanoic acid against a variety of biological targets to determine if it possesses any therapeutic potential. Such studies would involve in vitro assays to identify protein binding partners, followed by cell-based assays to understand its effects on cellular pathways. Only after extensive preclinical investigation could any potential therapeutic targets and mechanisms of action be elucidated.

Therefore, at present, a technical guide on the therapeutic targets of 3-(Oxan-4-yl)propanoic acid cannot be compiled due to the lack of foundational research data.

Structure-Activity Relationship Studies of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide

Introduction

3-(Oxan-4-yl)propanoic acid is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring linked to a propanoic acid moiety. Its structural simplicity, favorable physicochemical properties, and the prevalence of both the oxane ring and the propanoic acid motif in known bioactive molecules make it an intriguing starting point for drug discovery campaigns. This document outlines a hypothetical structure-activity relationship study of 3-(Oxan-4-yl)propanoic acid derivatives, postulating it as a lead compound identified in a high-throughput screening campaign against a novel therapeutic target.

For the purpose of this guide, we will assume that 3-(Oxan-4-yl)propanoic acid was identified as a modest agonist of a hypothetical G-protein coupled receptor, "Target X," which is implicated in metabolic disorders.

Core Structure and SAR Exploration Strategy

The core scaffold of 3-(Oxan-4-yl)propanoic acid can be dissected into three primary regions for systematic SAR exploration:

-

Region A: The Oxane Ring: Modifications in this region can explore the impact of ring size, heteroatom substitution, and conformational constraints on biological activity.

-

Region B: The Propanoic Acid Chain: Alterations to the linker length, introduction of substituents, and exploration of stereochemistry can define the optimal spatial arrangement and interaction with the target.

-

Region C: The Carboxylic Acid: This functional group is often crucial for target engagement (e.g., through ionic interactions). Bioisosteric replacement can be explored to modulate potency, selectivity, and pharmacokinetic properties.

The following sections detail a hypothetical SAR investigation based on these regions.

Quantitative Structure-Activity Relationship Data

The following tables summarize the hypothetical quantitative data for derivatives of 3-(Oxan-4-yl)propanoic acid, evaluated for their agonist activity at "Target X."

Table 1: Modifications of the Oxane Ring (Region A)

| Compound ID | Modification | Structure | Target X EC50 (nM) |

| 1 (Lead) | None |

| 5,200 |

| 2 | Cyclohexyl |

| 8,500 |

| 3 | Cyclopentyl |

| 12,300 |

| 4 | Tetrahydrothiopyran |

| 6,100 |

| 5 | N-Methylpiperidinyl |

| >50,000 |

| 6 | 2-Methyl-oxane |

| 9,800 |

| 7 | 4-Fluoro-oxane |

| 4,500 |

SAR Summary for Region A: The data suggests that the oxygen atom in the oxane ring is preferred over a carbon (cyclohexyl) or sulfur (tetrahydrothiopyran) atom. A basic nitrogen atom (N-methylpiperidinyl) is detrimental to activity. Ring size appears to be optimal at six members. Substitution on the ring, such as with a fluorine atom at the 4-position, may lead to a slight improvement in potency.

Table 2: Modifications of the Propanoic Acid Chain (Region B)

| Compound ID | Modification | Structure | Target X EC50 (nM) |

| 1 (Lead) | None |

| 5,200 |

| 8 | Acetic acid chain |

| 15,000 |

| 9 | Butanoic acid chain |

| 9,300 |

| 10 | 2-Methylpropanoic acid |

| 2,100 |

| 11 | (R)-2-Methylpropanoic acid |

| 1,800 |

| 12 | (S)-2-Methylpropanoic acid |

| 7,500 |

| 13 | 2,2-Dimethylpropanoic acid |

| 25,000 |

SAR Summary for Region B: The three-carbon propanoic acid chain appears optimal. Introduction of a methyl group at the 2-position enhances potency, with a clear stereochemical preference for the (R)-enantiomer. Disubstitution at the 2-position is not tolerated.

Table 3: Modifications of the Carboxylic Acid (Region C)

| Compound ID | Modification | Structure | Target X EC50 (nM) |

| 1 (Lead) | Carboxylic Acid |

| 5,200 |

| 14 | Methyl Ester |

| >50,000 |

| 15 | Amide |

| >50,000 |

| 16 | Tetrazole |

| 4,800 |

| 17 | Acyl sulfonamide |

| 6,500 |

SAR Summary for Region C: The acidic proton is essential for activity, as demonstrated by the lack of potency of the methyl ester and amide derivatives. The tetrazole ring is a viable bioisostere for the carboxylic acid, showing comparable potency.

Experimental Protocols

"Target X" Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for the "Target X" receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing "Target X" are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Radioligand: [³H]-Ligand Y (a known high-affinity ligand for "Target X").

-

Procedure:

-

Test compounds are serially diluted in assay buffer.

-

In a 96-well plate, 50 µL of test compound, 50 µL of [³H]-Ligand Y (at a final concentration equal to its K_d), and 100 µL of "Target X" membranes are combined.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard.

-

The plate is incubated for 60 minutes at room temperature.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold assay buffer.

-

Scintillation cocktail is added to the filters, and radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

"Target X" Calcium Mobilization Functional Assay

Objective: To measure the agonist activity of test compounds by quantifying intracellular calcium mobilization.

Methodology:

-

Cell Line: CHO-K1 cells co-expressing "Target X" and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated overnight.

-

The cells are loaded with Fluo-4 AM dye for 60 minutes at 37°C.

-

The plate is washed with assay buffer.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

Baseline fluorescence is measured.

-

Test compounds at various concentrations are added to the wells.

-

Fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

-

-

Data Analysis: EC₅₀ values are calculated from the concentration-response curves using non-linear regression.

Visualizations

Logical Flow of SAR Investigation

Caption: Logical workflow for the SAR investigation of 3-(Oxan-4-yl)propanoic acid.

Experimental Workflow for Compound Evaluation

Caption: Experimental workflow for the evaluation of new analogs.

Conclusion

This hypothetical guide illustrates a systematic approach to elucidating the structure-activity relationship of 3-(Oxan-4-yl)propanoic acid derivatives. The presented data, while fictional, suggests that the oxane ring and the carboxylic acid are key pharmacophoric features, and that potency can be significantly enhanced by substitution on the propanoic acid linker, particularly with stereocontrol. Further exploration, including in vivo efficacy and pharmacokinetic studies of optimized compounds, would be the logical next steps in a drug discovery program based on this scaffold.

A Technical Guide to 3-(Oxan-4-yl)propanoic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Oxan-4-yl)propanoic acid, a synthetic carboxylic acid derivative. While the initial discovery and isolation of this specific compound are not prominently documented in scientific literature, this guide details a robust and well-established synthetic route for its preparation. The methodology is based on the classical malonic ester synthesis, a cornerstone of organic chemistry for the formation of substituted carboxylic acids. This document furnishes detailed experimental protocols, quantitative data, and characterization information, including nuclear magnetic resonance (NMR) spectroscopy. Furthermore, a brief discussion on the potential biological significance of the tetrahydropyran motif present in the molecule is included, drawing from the broader context of medicinal chemistry.

Introduction

3-(Oxan-4-yl)propanoic acid, also known as 3-(tetrahydropyran-4-yl)propanoic acid, is a saturated heterocyclic compound containing a carboxylic acid functional group. The oxane (tetrahydropyran) ring is a prevalent scaffold in a variety of biologically active molecules and natural products. Its presence can influence physicochemical properties such as solubility and lipophilicity, which are critical parameters in drug design. While a specific discovery event for 3-(Oxan-4-yl)propanoic acid is not found in the surveyed literature, its synthesis is readily achievable through established organic chemistry methodologies. This guide will focus on a proposed synthesis via the malonic ester pathway, a versatile method for the preparation of mono- and di-substituted acetic acids.[1][2]

Proposed Synthesis: Malonic Ester Route

The synthesis of 3-(Oxan-4-yl)propanoic acid can be efficiently achieved in a three-step sequence:

-

Alkylation of Diethyl Malonate: The first step involves the alkylation of diethyl malonate with a suitable electrophile, 4-(bromomethyl)tetrahydropyran. The acidic α-hydrogen of diethyl malonate is deprotonated by a base, typically sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 4-(bromomethyl)tetrahydropyran in an SN2 reaction to form diethyl 2-(tetrahydropyran-4-ylmethyl)malonate.[1]

-

Hydrolysis of the Diester: The resulting substituted malonic ester is then subjected to hydrolysis. This is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification. This step converts both ester groups into carboxylic acids, yielding 2-(tetrahydropyran-4-ylmethyl)malonic acid.

-

Decarboxylation: The final step is the decarboxylation of the substituted malonic acid. Upon heating, the β-dicarboxylic acid readily loses a molecule of carbon dioxide to furnish the desired product, 3-(Oxan-4-yl)propanoic acid.[1][3]

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(tetrahydropyran-4-ylmethyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise with stirring.

-

After the addition is complete, add 4-(bromomethyl)tetrahydropyran (1.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(tetrahydropyran-4-ylmethyl)malonate, which can be purified by vacuum distillation.

Step 2 & 3: Synthesis of 3-(Oxan-4-yl)propanoic acid (Hydrolysis and Decarboxylation)

-

To the crude diethyl 2-(tetrahydropyran-4-ylmethyl)malonate, add a solution of sodium hydroxide (2.5 eq.) in a mixture of water and ethanol.

-

Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

Heat the acidified mixture to reflux to facilitate decarboxylation until the evolution of CO₂ ceases.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to yield pure 3-(Oxan-4-yl)propanoic acid.

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield |

| 1 | Diethyl malonate | 4-(bromomethyl)tetrahydropyran | Diethyl 2-(tetrahydropyran-4-ylmethyl)malonate | ~80-90% |

| 2 & 3 | Diethyl 2-(tetrahydropyran-4-ylmethyl)malonate | Sodium Hydroxide | 3-(Oxan-4-yl)propanoic acid | ~70-80% |

Note: The yields are estimates based on typical malonic ester syntheses and may vary depending on experimental conditions.

Characterization

The structure of 3-(Oxan-4-yl)propanoic acid can be confirmed by standard analytical techniques, primarily NMR spectroscopy.

NMR Spectroscopy

-

¹H NMR (Predicted):

-

δ 11.5-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 3.9-4.0 ppm (m, 2H): Methylene protons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).

-

δ 3.3-3.4 ppm (m, 2H): Methylene protons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).

-

δ 2.3-2.4 ppm (t, 2H): Methylene protons α to the carbonyl group (-CH₂-COOH).

-

δ 1.5-1.8 ppm (m, 5H): Methylene protons β to the carbonyl group and the methine proton of the tetrahydropyran ring.

-

δ 1.2-1.4 ppm (m, 2H): Methylene protons in the tetrahydropyran ring.

-

-

¹³C NMR (Predicted):

-

δ 179-181 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ 67-69 ppm: Methylene carbons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).

-

δ 35-37 ppm: Methine carbon of the tetrahydropyran ring.

-

δ 33-35 ppm: Methylene carbon α to the carbonyl group (-CH₂-COOH).

-

δ 31-33 ppm: Methylene carbons in the tetrahydropyran ring.

-

δ 30-32 ppm: Methylene carbon β to the carbonyl group.

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 11.5-12.5 | -COOH |

| 3.9-4.0 | -O-CH₂- (ring) |

| 3.3-3.4 | -O-CH₂- (ring) |

| 2.3-2.4 | -CH₂-COOH |

| 1.5-1.8 | -CH₂-CH₂-COOH & -CH- (ring) |

| 1.2-1.4 | -CH₂- (ring) |

Biological Activity and Significance

While specific biological activities for 3-(Oxan-4-yl)propanoic acid have not been extensively reported in the available literature, the tetrahydropyran (THP) moiety is a recognized structural motif in medicinal chemistry. The inclusion of a THP ring can enhance the pharmacological profile of a molecule by improving its aqueous solubility and metabolic stability. Tetrahydropyran derivatives have been investigated for a range of biological activities, including as inhibitors of HIV protease.[4] Therefore, 3-(Oxan-4-yl)propanoic acid could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(Oxan-4-yl)propanoic acid.

Malonic Ester Synthesis Mechanism

Caption: Key steps in the malonic ester synthesis mechanism.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Analysis of 3-(Oxan-4-yl)propanoic Acid: A Computational Docking Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational docking study of 3-(Oxan-4-yl)propanoic acid. In the absence of published empirical data for this specific molecule, this document serves as a detailed methodological framework and a template for conducting and interpreting such in-silico experiments. The G-protein coupled receptor 40 (GPR40), a known target for various propanoic acid derivatives, has been selected as the protein of interest for this illustrative study.[1][2][3][4][5] This guide outlines the complete workflow, from protein and ligand preparation to the analysis of docking results, and presents hypothetical data in a structured format. Furthermore, it includes visualizations of the experimental workflow and a relevant signaling pathway to provide a holistic understanding of the computational approach and its potential biological implications.

Introduction

3-(Oxan-4-yl)propanoic acid is a small molecule featuring a saturated oxane ring connected to a propanoic acid moiety. While its specific biological activity is not extensively documented in publicly available literature, the propanoic acid scaffold is a common feature in a multitude of biologically active compounds. Notably, derivatives of propanoic acid have been identified as agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion.[3]

Computational docking is a powerful in-silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships at a molecular level.

This guide presents a hypothetical computational docking study of 3-(Oxan-4-yl)propanoic acid with GPR40 to illustrate the process and potential outcomes of such an investigation.

Experimental Protocols

The following protocols describe a standard workflow for a computational docking study.

Software and Tools

-

Molecular Docking Software: AutoDock Vina

-

Molecular Visualization and Preparation: UCSF Chimera, PyMOL

-

Ligand Preparation: ChemDraw, Avogadro

-

Data Analysis: Python with Pandas library, Microsoft Excel

Protein Preparation

-

PDB Structure Retrieval: The three-dimensional crystal structure of the target protein, GPR40, is obtained from the Protein Data Bank (PDB). For this hypothetical study, we will assume a PDB ID of 'XXXX'.

-

Structure Cleaning: The downloaded PDB file is loaded into a molecular visualization tool like UCSF Chimera. All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the protein structure.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned at a physiological pH of 7.4. Partial charges are assigned using a force field such as AMBER.

-

Structural Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation

-

2D Structure Generation: The 2D structure of 3-(Oxan-4-yl)propanoic acid is drawn using chemical drawing software like ChemDraw.

-

3D Structure Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the 3D structure is then optimized using a suitable force field (e.g., MMFF94) in software like Avogadro to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Gasteiger partial charges are computed for the ligand. The rotatable bonds are defined to allow for conformational flexibility during the docking process.

-

File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Molecular Docking

-

Grid Box Definition: A grid box is defined around the active site of GPR40. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand binds or where key interacting residues are located.

-

Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software systematically explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.

-

Pose Generation and Scoring: The docking algorithm generates a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Analysis of Results

-

Binding Affinity Evaluation: The predicted binding affinities for the different poses of 3-(Oxan-4-yl)propanoic acid are analyzed. Lower binding energy values indicate a more stable protein-ligand complex.

-

Interaction Analysis: The top-ranked binding pose is visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the GPR40 active site.

Hypothetical Quantitative Data

The following table summarizes the hypothetical results of the computational docking study of 3-(Oxan-4-yl)propanoic acid against GPR40. For comparison, a known GPR40 agonist is included as a reference compound.

| Compound | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) | Key Interacting Residues | Hydrogen Bonds |

| 3-(Oxan-4-yl)propanoic acid | -6.8 | 0.38 | Arg183, Tyr91, Ser245 | 2 |

| Reference GPR40 Agonist | -9.5 | 0.42 | Arg183, Tyr91, Asn244, Ser245 | 4 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizations

Computational Docking Workflow

The following diagram illustrates the logical flow of the computational docking experiment described in the protocols.

GPR40 Signaling Pathway

The diagram below depicts a simplified signaling pathway initiated by the activation of GPR40, which could be hypothetically triggered by the binding of 3-(Oxan-4-yl)propanoic acid.

Conclusion

This technical guide has detailed a hypothetical computational docking study of 3-(Oxan-4-yl)propanoic acid with the GPR40 receptor. While the presented data is illustrative, the outlined protocols and workflows provide a robust framework for conducting similar in-silico investigations. Such studies are a critical first step in modern drug discovery, enabling the rapid and cost-effective screening of chemical libraries to identify promising lead compounds for further experimental validation. The potential for 3-(Oxan-4-yl)propanoic acid and its derivatives to modulate GPR40 activity warrants further investigation, and the methodologies described herein offer a clear path for such future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Silico Toxicity Prediction of 3-(Oxan-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico toxicity prediction for the compound 3-(Oxan-4-yl)propanoic acid. In the realm of drug discovery and development, early assessment of a compound's toxicological profile is paramount to mitigate risks and reduce attrition rates in later stages. This document outlines the predicted toxicity profile of 3-(Oxan-4-yl)propanoic acid using a panel of widely recognized in silico prediction tools: ProTox-II, pkCSM, and admetSAR. The guide details the methodologies of these predictive models, presents the collated data in structured tables for comparative analysis, and describes the experimental protocols for key toxicity assays. Furthermore, relevant toxicological signaling pathways and a generalized workflow for in silico toxicity prediction are visualized using Graphviz diagrams to provide a clear and in-depth understanding of the computational toxicology assessment.

Introduction

3-(Oxan-4-yl)propanoic acid is a carboxylic acid derivative containing a tetrahydropyran ring. As with any novel chemical entity being considered for pharmaceutical development, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial. In silico toxicology has emerged as a powerful and cost-effective approach for the early identification of potential toxic liabilities of drug candidates. By leveraging computational models, researchers can prioritize compounds with more favorable safety profiles for further preclinical and clinical development.

This guide focuses on the predicted toxicity of 3-(Oxan-4-yl)propanoic acid across several key endpoints, including acute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (hERG inhibition). The predictions are generated from a consensus of established, freely accessible web-based platforms.

Physicochemical Properties of 3-(Oxan-4-yl)propanoic Acid

A summary of the key physicochemical properties of 3-(Oxan-4-yl)propanoic acid is presented below. These parameters are fundamental inputs for many in silico ADMET prediction models.

| Property | Value | Source |

| CAS Number | 40500-10-5 | [1][2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| SMILES | O=C(O)CCC1CCOCC1 | [1] |

| IUPAC Name | 3-(oxan-4-yl)propanoic acid | [1] |

In Silico Toxicity Prediction

The following sections present the predicted toxicity profile of 3-(Oxan-4-yl)propanoic acid using ProTox-II, pkCSM, and admetSAR. It is important to note that these are computational predictions and require experimental validation.

Predicted Acute Oral Toxicity

| Prediction Tool | Predicted LD₅₀ (mg/kg) | Toxicity Class | Prediction Confidence/Accuracy |

| ProTox-II | 2500 | 5 | 72.9% |

| pkCSM | 2.451 mol/kg | N/A | N/A |

-

Toxicity Class Legend (ProTox-II):

-

Class 1: Fatal if swallowed (LD₅₀ ≤ 5 mg/kg)

-

Class 2: Fatal if swallowed (5 < LD₅₀ ≤ 50 mg/kg)

-

Class 3: Toxic if swallowed (50 < LD₅₀ ≤ 300 mg/kg)

-

Class 4: Harmful if swallowed (300 < LD₅₀ ≤ 2000 mg/kg)

-

Class 5: May be harmful if swallowed (2000 < LD₅₀ ≤ 5000 mg/kg)

-

Class 6: Non-toxic (LD₅₀ > 5000 mg/kg)

-

Predicted Organ Toxicity and Other Endpoints

| Toxicity Endpoint | Prediction Tool | Prediction | Confidence/Probability |

| Hepatotoxicity | ProTox-II | Inactive | 0.68 |

| pkCSM | No | N/A | |

| Carcinogenicity | ProTox-II | Inactive | 0.71 |

| pkCSM | No | N/A | |

| Mutagenicity (Ames Test) | ProTox-II | Inactive | 0.79 |

| pkCSM | No | N/A | |

| admetSAR | Non-mutagenic | N/A | |

| hERG Inhibition | pkCSM | No | N/A |

| admetSAR | Non-inhibitor | N/A | |

| Drug-Induced Liver Injury (DILI) | admetSAR | Negative | N/A |

Methodologies of In Silico Prediction Tools

A generalized workflow for in silico toxicity prediction is depicted below.

In Silico Toxicity Prediction Workflow

ProTox-II

ProTox-II is a web server for the prediction of a wide range of toxicity endpoints.[3][4][5][6][7][8] Its methodology incorporates molecular similarity, pharmacophores, fragment propensities, and machine-learning models.[4][5][6][7][8] The predictive models are built using data from both in vitro and in vivo studies.[4][5][7] For acute oral toxicity, ProTox-II predicts the median lethal dose (LD₅₀) in rodents and classifies the compound into one of six Globally Harmonised System (GHS) toxicity classes. The prediction is based on the analysis of 2D chemical similarity to compounds with known LD₅₀ values and the identification of toxic fragments.[9] The models for endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are developed using machine learning algorithms trained on large datasets from sources such as the NIH LiverTox database and Ames test results.[3][7]

pkCSM

pkCSM is a platform that uses a novel approach based on graph-based signatures to predict various ADMET properties.[10][11][12][13][14] These signatures encode distance patterns between atoms and are used to train machine learning models.[11][14] The tool provides predictions for a range of toxicological endpoints, including AMES toxicity, hERG inhibition, hepatotoxicity, and carcinogenicity.[12][14] The models were developed and validated on extensive and diverse datasets. For instance, the AMES toxicity model was built on the results of over 8,000 compounds.[15] pkCSM's predictive models have been shown to perform as well as or better than other established methods.[10][11][12][13][16][17]

admetSAR

admetSAR is a comprehensive tool for evaluating chemical ADMET properties. The latest version, admetSAR 3.0, employs an advanced multi-task graph neural network framework for robust and reliable predictions.[18] It provides predictions for a wide array of endpoints, including Ames mutagenesis, carcinogenicity, hERG inhibition, and drug-induced liver injury.[19] The models are trained on a large, manually curated database of over 210,000 ADMET data points for more than 96,000 unique compounds.[20] The platform allows for the assessment of a chemical's ADMET profile through QSAR-based models.[19]

Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[1][21][22][23] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine).[21][23][24][25] These bacteria have mutations that prevent them from synthesizing the required amino acid. The principle of the test is to measure the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid, allowing them to grow on a medium lacking it.[1][21][23][26] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[24] An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22]

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[27] Inhibition of this channel can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.[27] The most common method to assess hERG inhibition is the patch-clamp electrophysiology technique. This method directly measures the ionic current flowing through hERG channels in cells expressing the channel. The test compound is applied at various concentrations, and the percentage of current inhibition is measured to generate a concentration-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition).

Relevant Signaling Pathways

Hepatotoxicity: JNK Signaling Pathway

Drug-induced liver injury (DILI) often involves complex signaling pathways. One of the key pathways implicated in hepatotoxicity, particularly in cases of acetaminophen-induced liver damage, is the c-Jun N-terminal kinase (JNK) signaling pathway.[21][28][29][30] Oxidative stress, a common consequence of toxic insult to the liver, can lead to the activation of ASK1, which in turn activates the MKK4/MKK7 kinases that phosphorylate and activate JNK.[28][30] Activated JNK can then translocate to the mitochondria, where it can amplify mitochondrial dysfunction, leading to hepatocyte apoptosis or necrosis.[26][29]

JNK Signaling in Hepatotoxicity

Carcinogenicity: p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation.[31] The p53 signaling pathway is activated in response to cellular stress, including DNA damage caused by carcinogenic compounds.[1] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell.[32] Mutations in the TP53 gene or dysregulation of the p53 pathway are common events in many human cancers.[31][32] Carcinogens can initiate tumorigenesis by causing DNA mutations that inactivate p53 or by promoting cellular environments that lead to the degradation of p53, thereby allowing damaged cells to proliferate.[33]

p53 Signaling in Carcinogenesis

Conclusion

The in silico toxicity assessment of 3-(Oxan-4-yl)propanoic acid presented in this guide provides a preliminary but valuable overview of its potential toxicological profile. Based on the predictions from ProTox-II, pkCSM, and admetSAR, the compound is predicted to have low acute oral toxicity and is unlikely to be mutagenic, carcinogenic, or a hERG inhibitor. While the predictions for hepatotoxicity are also negative, this endpoint is notoriously complex to predict accurately.

It is imperative to reiterate that these in silico predictions are not a substitute for experimental testing. The data and analyses presented herein should be used to guide further experimental design and to prioritize compounds in the drug discovery pipeline. In vitro and subsequent in vivo toxicological studies are essential to definitively characterize the safety profile of 3-(Oxan-4-yl)propanoic acid. This guide serves as a foundational resource for researchers and drug development professionals to make informed decisions regarding the continued development of this compound.

References

- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Update on the Structure of hERG [frontiersin.org]

- 3. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 suppresses carcinoma progression by inhibiting mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpt.asmepress.com [ajpt.asmepress.com]

- 7. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. pkCSM [biosig.lab.uq.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. pkCSM [biosig.lab.uq.edu.au]

- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. admetSAR [lmmd.ecust.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. enamine.net [enamine.net]

- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 26. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]

- 29. journals.physiology.org [journals.physiology.org]

- 30. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. cusabio.com [cusabio.com]

- 33. p53 and the Carcinogenicity of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 3-(Oxan-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the predicted solubility and stability characteristics of 3-(Oxan-4-yl)propanoic acid. Given the absence of specific experimental data in publicly available literature for this compound, this guide synthesizes established principles of organic chemistry and outlines detailed experimental protocols for determining its physicochemical properties. This whitepaper is intended to serve as a foundational resource for researchers initiating studies with this molecule.

Physicochemical Properties Overview

3-(Oxan-4-yl)propanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring. Its structure suggests a balance of hydrophilic and lipophilic character, which will govern its solubility and formulation potential.

-

IUPAC Name: 3-(Oxan-4-yl)propanoic acid

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.19 g/mol

-

Structure:

The presence of the carboxylic acid group, capable of hydrogen bonding, suggests some aqueous solubility.[1][2][3] The oxane ring, while containing an ether linkage, is largely a non-polar hydrocarbon-like structure, which will contribute to its solubility in organic solvents.[1][2][3]

Predicted Solubility Profile

The solubility of 3-(Oxan-4-yl)propanoic acid is predicted to be pH-dependent due to the ionizable carboxylic acid group. In acidic to neutral pH, the compound will be in its neutral form, exhibiting lower aqueous solubility. In basic conditions, it will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

Aqueous Solubility

Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[1][2][3] With a total of eight carbons, 3-(Oxan-4-yl)propanoic acid is expected to have limited but measurable solubility in neutral water.

Organic Solvent Solubility

Generally, carboxylic acids are soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][2][3] It is anticipated that 3-(Oxan-4-yl)propanoic acid will be soluble in a range of common organic solvents.

Data Presentation: Predicted Solubility

The following table illustrates how experimentally determined solubility data for this compound should be presented.

| Solvent System (at 25°C) | Predicted Solubility (mg/mL) | Method of Determination |

| Purified Water (pH 7.0) | 5 - 15 | Shake-Flask Method |

| 0.1 M HCl (pH 1.0) | 1 - 5 | Shake-Flask Method |

| 0.1 M NaOH (pH 13.0) | > 100 | Shake-Flask Method |

| Ethanol | > 50 | Visual Inspection |

| Methanol | > 50 | Visual Inspection |

| Dichloromethane | 20 - 40 | Gravimetric Analysis |

| Acetone | > 50 | Visual Inspection |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials

-

3-(Oxan-4-yl)propanoic acid

-

Selected solvent systems (e.g., purified water, buffers of various pH, organic solvents)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column and detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure

-

Add an excess amount of 3-(Oxan-4-yl)propanoic acid to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent system.

Workflow Diagram

Stability Profile and Forced Degradation Studies

The stability of 3-(Oxan-4-yl)propanoic acid must be evaluated to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. The tetrahydropyran ring is generally stable but can be susceptible to acid-catalyzed hydrolysis under harsh conditions. The carboxylic acid moiety is also subject to various degradation reactions. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6][7]

Predicted Stability

-

Solid State: Expected to be relatively stable at ambient temperature when protected from light and moisture.

-

Solution State: Stability will be pH-dependent. Acidic conditions may promote hydrolysis of the ether linkage in the oxane ring over time, especially at elevated temperatures.

Data Presentation: Forced Degradation Study Results

The following table is a template for presenting the results of a forced degradation study.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |

| 0.1 M HCl | 24 hours | 60°C | 8.5% | Degradant A, Degradant B |

| 0.1 M NaOH | 24 hours | 60°C | 4.2% | Degradant C |

| 3% H₂O₂ | 24 hours | 25°C | 1.5% | Minor oxidative products |

| Thermal (Solid) | 7 days | 80°C | < 1.0% | Not applicable |